molecular formula C33H21N3O2 B5214342 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one

6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one

Cat. No. B5214342
M. Wt: 491.5 g/mol
InChI Key: BGIXTZDMFHTYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of benzo[e]perimidines and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one involves the inhibition of various cellular pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of beta-secretase, which is responsible for the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, the compound inhibits the production of various inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the migration and invasion of cancer cells by regulating the expression of various genes involved in metastasis. In Alzheimer's disease, the compound has been shown to reduce the formation of amyloid-beta plaques and improve cognitive function in animal models. Furthermore, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity, which makes it a potential candidate for the development of anti-cancer drugs. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and toxicity. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its clinical application.

Future Directions

There are several future directions for the research on 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one. One of the directions is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular diseases and diabetes. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy for clinical use. Additionally, the compound can be modified to improve its potency and selectivity for specific cellular pathways, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one involves the reaction of 4-phenoxyaniline and 2-phenyl-7H-benzo[e]perimidin-7-one in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The resulting compound is then purified by recrystallization to obtain the final product.

Scientific Research Applications

The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential use as a neuroprotective agent in Alzheimer's disease by preventing the formation of amyloid-beta plaques in the brain. Furthermore, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

6-(4-phenoxyanilino)-2-phenylbenzo[e]perimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21N3O2/c37-32-26-14-8-7-13-25(26)31-29-27(35-33(36-31)21-9-3-1-4-10-21)19-20-28(30(29)32)34-22-15-17-24(18-16-22)38-23-11-5-2-6-12-23/h1-20,34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXTZDMFHTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Phenoxyanilino)-2-phenylbenzo[e]perimidin-7-one

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